8-[(dibutylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
8-[(dibutylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chromen-4-one core, substituted with various functional groups including dibutylamino, hydroxy, methoxyphenoxy, and trifluoromethyl groups. These substitutions confer distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 8-[(dibutylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves multiple steps, typically starting with the preparation of the chromen-4-one core. The synthetic route may include:
Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The dibutylamino, hydroxy, methoxyphenoxy, and trifluoromethyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to ensure the correct positioning and attachment of the substituents.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Scale-up processes also consider factors like cost-effectiveness and environmental impact.
Chemical Reactions Analysis
8-[(dibutylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the chromen-4-one core.
Substitution: Various substitution reactions can occur, especially at the positions occupied by the dibutylamino and methoxyphenoxy groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
8-[(dibutylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-[(dibutylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these targets and modulating various biochemical pathways. The presence of multiple functional groups allows for diverse interactions, contributing to its versatility in different applications.
Comparison with Similar Compounds
When compared to similar compounds, 8-[(dibutylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one stands out due to its unique combination of functional groups. Similar compounds may include:
7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the dibutylamino group, resulting in different chemical properties.
8-[(dibutylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one: Lacks the trifluoromethyl group, affecting its reactivity and interactions.
8-[(dibutylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-(methyl)-4H-chromen-4-one: Substitution of trifluoromethyl with a methyl group, leading to different biological activities.
Properties
IUPAC Name |
8-[(dibutylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30F3NO5/c1-4-6-14-30(15-7-5-2)16-20-21(31)13-12-19-22(32)24(25(26(27,28)29)35-23(19)20)34-18-10-8-17(33-3)9-11-18/h8-13,31H,4-7,14-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEFQCYOBCNXHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)OC)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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